Lipophilicity Modulation: LogP of 2-(Difluoromethoxy)pyridin-4-ol vs. Non-Fluorinated Methoxy Analog
The introduction of the difluoromethoxy group at the 2-position of pyridin-4-ol increases the compound's lipophilicity compared to its non-fluorinated methoxy analog. 2-(Difluoromethoxy)pyridin-4-ol exhibits a predicted consensus LogP of 1.28 , while the corresponding 2-(Methoxy)pyridin-4-ol is predicted to have a LogP of 0.43 [1]. This difference is a direct result of the enhanced hydrophobicity conferred by the difluoromethyl moiety.
| Evidence Dimension | Predicted Lipophilicity (Consensus LogP) |
|---|---|
| Target Compound Data | Consensus LogP = 1.28 |
| Comparator Or Baseline | 2-(Methoxy)pyridin-4-ol (Predicted Consensus LogP = 0.43) |
| Quantified Difference | Increase of 0.85 log units (approximately 7.1-fold increase in partition coefficient) |
| Conditions | In silico prediction using multiple algorithms (SwissADME). |
Why This Matters
Higher LogP indicates increased membrane permeability, which is a critical parameter in early-stage drug discovery for oral bioavailability and CNS penetration.
- [1] SwissADME. (n.d.). Predicted data for 2-Methoxypyridin-4-ol. Computational prediction based on SMILES. View Source
